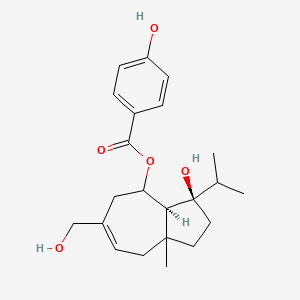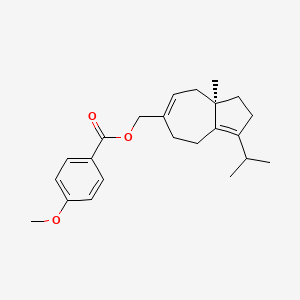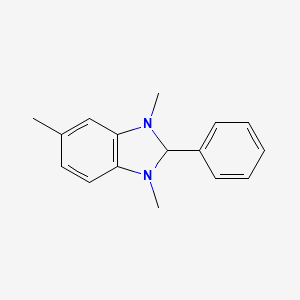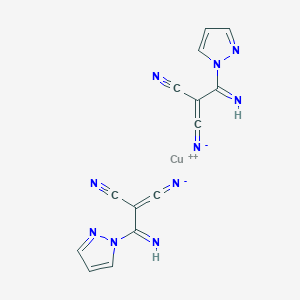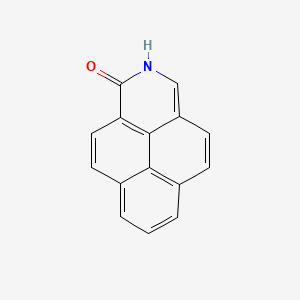
2-Aza-1-hydroxypyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aza-1-hydroxypyrene is a heterocyclic aromatic compound with the molecular formula C15H9NO. It is structurally related to pyrene, a polycyclic aromatic hydrocarbon, but with a nitrogen atom replacing one of the carbon atoms in the pyrene ring system. This modification introduces unique chemical properties and reactivity, making this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-1-hydroxypyrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-hydroxypyrene with a nitrogen-containing reagent to introduce the aza group. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Aza-1-hydroxypyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen atoms .
Scientific Research Applications
2-Aza-1-hydroxypyrene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and DNA binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including organic semiconductors and photoactive compounds
Mechanism of Action
The mechanism by which 2-Aza-1-hydroxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The nitrogen atom in the aza group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and affect DNA replication and transcription processes .
Comparison with Similar Compounds
1-Hydroxypyrene: Lacks the nitrogen atom, resulting in different chemical properties and reactivity.
2-Aza-1-hydroxyphenanthrene: Another aza compound with a different ring structure, leading to distinct reactivity and applications.
Aza-diarylethenes: Compounds with similar aza groups but different overall structures and photochemical properties
Uniqueness: 2-Aza-1-hydroxypyrene’s unique combination of a hydroxyl group and an aza group in the pyrene ring system gives it distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Properties
CAS No. |
97284-34-9 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-5-one |
InChI |
InChI=1S/C15H9NO/c17-15-12-7-6-10-3-1-2-9-4-5-11(8-16-15)14(12)13(9)10/h1-8H,(H,16,17) |
InChI Key |
KPWKQHVVKGWRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CNC4=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetonitrile](/img/structure/B14335301.png)
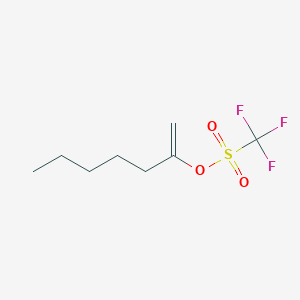
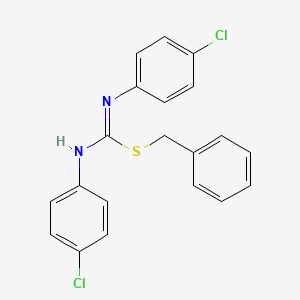
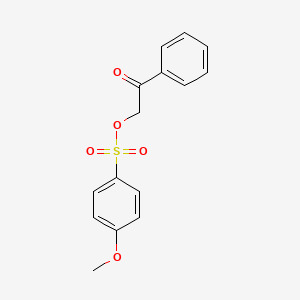

![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)
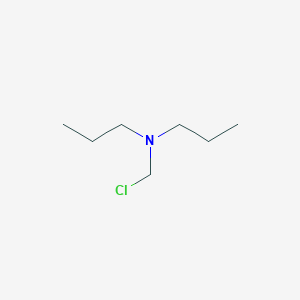
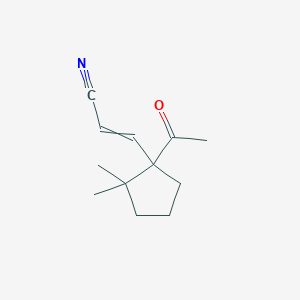
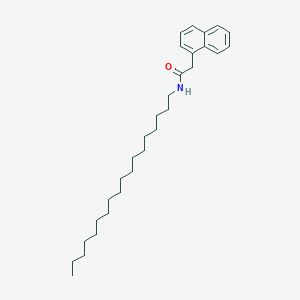
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
